molecular formula C14H15NO B178859 2-Amino-1-(4-phenylphenyl)ethan-1-ol CAS No. 110826-96-5

2-Amino-1-(4-phenylphenyl)ethan-1-ol

Cat. No. B178859
M. Wt: 213.27 g/mol
InChI Key: ATTHACCWLCOMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-phenylphenyl)ethan-1-ol, also known as β-phenylethanolamine (β-PEA), is a naturally occurring compound found in various foods, such as chocolate, cheese, and wine. It is a biogenic amine that acts as a neurotransmitter and neuromodulator in the central nervous system. β-PEA has been studied for its potential applications in various fields, including medicine and agriculture.

Mechanism Of Action

β-PEA acts as a neurotransmitter and neuromodulator in the central nervous system. It binds to and activates various receptors, including adrenergic, dopaminergic, and serotonergic receptors. β-PEA also inhibits the reuptake of monoamine neurotransmitters, such as dopamine and norepinephrine.

Biochemical And Physiological Effects

β-PEA has been shown to have various biochemical and physiological effects. It has been shown to increase energy expenditure, decrease food intake, and improve glucose metabolism. It has also been shown to have anti-inflammatory and antioxidant properties, which may help prevent or treat various diseases, such as cardiovascular disease and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

β-PEA has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also has a wide range of potential applications in various fields. However, β-PEA has some limitations for lab experiments. It has low bioavailability and a short half-life, which may affect its efficacy in vivo. It also has low solubility in water, which may limit its use in aqueous solutions.

Future Directions

There are several future directions for research on β-PEA. One potential area of research is its use as a natural preservative in food products. Another area of research is its potential use as a treatment for various diseases, such as obesity, diabetes, and neurodegenerative diseases. Further research is also needed to better understand its mechanisms of action and to optimize its synthesis and formulation for various applications.

Scientific Research Applications

β-PEA has been studied for its potential applications in various fields, including medicine, agriculture, and food science. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a natural preservative in food products.

properties

CAS RN

110826-96-5

Product Name

2-Amino-1-(4-phenylphenyl)ethan-1-ol

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-amino-1-(4-phenylphenyl)ethanol

InChI

InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2

InChI Key

ATTHACCWLCOMAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product mixture obtained in a) above was dissolved in THF (ca 100 mL) and a large excess of concentrated ammonia and ethanol was added to give a homogeneous system. TLC analysis after 4 hours showed only starting materials. A slight increase in temperature gave scarce improvement and the mixture was finally heated to 70° C. in a sealed vessel for 20 hours. TLC analysis showed absence of starting materials and NMR analysis showed a complex mixture of products. The solvents were evaporated and dichloromethane (150 mL) was added to give a precipitate. The mixture was filtered and the solid, about 3.8 g, and filtrate was analysed with TLC and NMR. Analyses showed mixtures of products but with, possibly, expected product in the solid phase. A sample of the solid (1.04 g) was purified by silica gel chromatography (200 mL) using dichloromethane/methanol/concentrated ammonia (90+10+1) as eluant. Evaporation of pure fractions gave 0.62 g of the sub-titled compound.
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Synthesis routes and methods II

Procedure details

To a solution consisting of 1-biphenyl-4-yl-2-bromo-ethanone (412 mg. 1.5 mmol) and EtOH (6 mL) was added NaN3 (107 mg, 1.6 mmol) at rt. The mixture was stirred at rt for 2 h and then cooled to 0° C. NaBH4 (61 mg, 1.6 mmol) was added and the mixture stirred for 45 min. A mixture (black slurry) of CuSO4.5H2O (37 mg)/NaBH4 (28 mg) in MeOH 2 mL) was prepared by adding the NaBH4 to CuSO4.5H2O in MeOH at 0° C. This slurry was poured into the reaction mixture. The reaction vessel was allowed to gradually warm to rt. An additional amount of NaBH4 (28 mg) was added 30 min after the addition of the slurry. The reaction was stirred at rt for 2 h. The mixture was filtered through a pad of celite, adhered to silica gel (7-8 g) and purified (FCC) to give the title compound (256 mg, 80%).
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412 mg
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6 mL
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107 mg
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61 mg
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[Compound]
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CuSO4.5H2O
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37 mg
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28 mg
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2 mL
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CuSO4.5H2O
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28 mg
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Yield
80%

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